Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
Description
Systematic IUPAC Nomenclature and Synonym Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-, which precisely describes its molecular architecture. This nomenclature reflects the presence of two oxirane rings connected through a complex bridging system consisting of methylene-linked phenylene groups with oxymethylene spacers. The compound is assigned Chemical Abstracts Service registry number 39817-09-9, distinguishing it from other isomeric forms of bisphenol F diglycidyl ether.
The compound possesses multiple validated synonyms that reflect different nomenclature conventions and structural descriptions. These include 2,2'-(methylenebis(2,1-phenyleneoxymethylene))bisoxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]dioxirane, and 2,2'-[methanediylbis(benzene-2,1-diyloxymethanediyl)]dioxirane. Additional synonyms encompass bisphenol F diglycidyl ether ortho-ortho isomer, methylenebis(o-phenol) 3-propylene oxide ether, and diglycidyl ether of bisphenol F ortho-ortho form.
The European Inventory of Existing Commercial Chemical Substances number 259-026-8 provides regulatory identification for this compound. The molecular formula C₁₉H₂₀O₄ with a molecular weight of 312.365 daltons establishes its fundamental chemical identity. This specific isomeric form represents the ortho-ortho substitution pattern, distinguishing it from the more commonly encountered para-para and para-ortho isomers of bisphenol F diglycidyl ether.
Molecular Geometry and Conformational Analysis
The molecular geometry of oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- exhibits distinctive conformational characteristics due to its ortho-ortho substitution pattern. The compound consists of two benzene rings connected by a central methylene bridge, with each benzene ring bearing an oxirane-containing side chain in the ortho position relative to the methylene linkage. This geometric arrangement results in significant steric interactions that influence the overall molecular conformation.
The presence of oxirane rings introduces additional conformational complexity, as these three-membered cyclic ethers possess inherent ring strain and specific geometric constraints. Each oxirane ring adopts a nearly planar configuration with bond angles approaching 60 degrees, deviating significantly from ideal tetrahedral geometry due to ring strain. The oxirane rings in this compound are positioned through oxymethylene linkages that provide conformational flexibility while maintaining specific spatial relationships.
Computational and experimental studies of bisphenol F diglycidyl ether isomers have revealed that the ortho-ortho substitution pattern results in increased molecular flexibility compared to para-para analogues. The ortho positioning of the glycidyl ether groups creates opportunities for intramolecular interactions and influences the overall molecular shape. The methylene bridge connecting the two aromatic rings typically adopts a tetrahedral geometry, allowing rotation around the central carbon-carbon bonds and contributing to conformational diversity.
The conformational analysis indicates that the compound can exist in multiple rotational isomers due to rotation around various single bonds, particularly those involving the methylene bridge and the oxymethylene linkages. These conformational variations have implications for the compound's physical properties and reactivity patterns, as different conformers may exhibit varying degrees of accessibility for chemical reactions involving the oxirane rings.
Crystallographic Data and Bonding Parameters
Crystallographic investigations of diglycidyl ether compounds have provided valuable insights into the bonding parameters and solid-state structure of these materials. While specific single-crystal data for the pure ortho-ortho isomer of bisphenol F diglycidyl ether remains limited, studies on related diglycidyl ether compounds reveal characteristic bond lengths and angles that apply to this structural class.
The oxirane rings in diglycidyl ether compounds typically exhibit carbon-carbon bond lengths of approximately 1.47-1.48 Angstroms and carbon-oxygen bond lengths of 1.43-1.44 Angstroms. The oxirane ring bond angles deviate significantly from tetrahedral geometry, with carbon-carbon-oxygen angles of approximately 61-62 degrees and carbon-oxygen-carbon angles of 57-58 degrees. These geometric parameters reflect the considerable ring strain present in the three-membered oxirane rings.
The aromatic portions of the molecule display typical benzene ring geometry with carbon-carbon bond lengths of 1.39-1.40 Angstroms and carbon-carbon-carbon bond angles of approximately 120 degrees. The methylene bridge exhibits carbon-carbon bond lengths of 1.52-1.54 Angstroms, consistent with typical aliphatic carbon-carbon single bonds. The ether linkages connecting the oxirane-containing side chains to the aromatic rings show carbon-oxygen bond lengths of 1.36-1.38 Angstroms.
| Bond Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Oxirane C-C | 1.47-1.48 | - |
| Oxirane C-O | 1.43-1.44 | - |
| Aromatic C-C | 1.39-1.40 | 120 |
| Methylene C-C | 1.52-1.54 | - |
| Ether C-O | 1.36-1.38 | - |
| C-C-O (oxirane) | - | 61-62 |
| C-O-C (oxirane) | - | 57-58 |
Crystallographic studies have also revealed that diglycidyl ether compounds often exhibit disorder in the solid state, particularly involving the oxirane-containing side chains. This disorder reflects the conformational flexibility of these groups and their ability to adopt multiple orientations in the crystal lattice. The disorder is commonly observed for methylene carbon atoms within the oxirane-containing substituents, with refined occupancy ratios typically ranging from 0.6 to 0.8 for the major conformer.
Comparative Structural Analysis with Bisphenol F Diglycidyl Ether Analogues
The structural comparison between oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- and other bisphenol F diglycidyl ether isomers reveals significant differences in molecular geometry and properties. Bisphenol F diglycidyl ether exists in three primary isomeric forms: para-para, para-ortho, and ortho-ortho, each exhibiting distinct structural characteristics.
The para-para isomer, which represents the most thermodynamically stable form, exhibits symmetric geometry with both glycidyl ether groups positioned para to the methylene bridge on their respective benzene rings. This configuration minimizes steric interactions and allows for extended molecular conformations. High-performance liquid chromatography analysis of commercial bisphenol F diglycidyl ether typically shows the para-para isomer as the predominant component, often comprising 40-47% of the total isomeric mixture.
The para-ortho isomer demonstrates asymmetric geometry with one glycidyl ether group in the para position and the other in the ortho position relative to the methylene bridge. This asymmetry introduces intermediate steric interactions and conformational constraints compared to the symmetric isomers. The para-ortho isomer typically constitutes 40-50% of commercial bisphenol F diglycidyl ether mixtures.
| Isomer Type | Typical Composition (%) | Steric Interactions | Molecular Symmetry |
|---|---|---|---|
| Para-Para | 40-47 | Minimal | Symmetric |
| Para-Ortho | 40-50 | Intermediate | Asymmetric |
| Ortho-Ortho | 13-20 | Maximum | Symmetric |
The ortho-ortho isomer, represented by oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-, exhibits maximum steric interactions due to the proximity of both glycidyl ether groups to the methylene bridge. This configuration results in increased molecular flexibility and potential for intramolecular interactions. The ortho-ortho isomer typically comprises 13-20% of commercial mixtures, reflecting its higher energy and reduced thermodynamic stability.
Spectroscopic analysis reveals distinct differences between the isomers, with nuclear magnetic resonance spectroscopy providing clear differentiation based on the chemical environment of aromatic protons. The ortho-ortho isomer exhibits characteristic downfield shifts for aromatic protons due to the deshielding effects of adjacent oxygen atoms. Chromatographic separation studies demonstrate that the ortho-ortho isomer elutes fastest during normal-phase separation, followed by para-ortho and para-para isomers.
The structural differences between isomers have profound implications for their chemical reactivity and network formation properties. Research has demonstrated that increasing ortho content in bisphenol F diglycidyl ether formulations leads to decreased glass transition temperatures, reduced crosslink density, and altered mechanical properties in cured networks. The ortho-ortho isomer specifically contributes to increased network flexibility and reduced chemical resistance compared to para-substituted analogues.
Thermal analysis reveals that the ortho-ortho isomer exhibits lower melting points and different crystallization behavior compared to other isomers. Differential scanning calorimetry studies show that the ortho-ortho isomer has reduced crystallization tendency and altered thermal transitions. These differences reflect the impact of molecular geometry on intermolecular packing and solid-state organization.
The comparative analysis also extends to molecular dimensions and steric accessibility. Molecular modeling studies indicate that the ortho-ortho isomer possesses a more compact overall geometry with reduced intermolecular spacing compared to para-substituted isomers. This geometric compression affects both physical properties and chemical reactivity, particularly in polymerization reactions where steric factors influence reaction kinetics and final network architecture.
Properties
IUPAC Name |
2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane | |
|---|---|---|
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InChI |
InChI=1S/C19H20O4/c1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h1-8,16-17H,9-13H2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJSKXFJFGTBRV-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4 | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
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Related CAS |
58145-38-3 | |
| Record name | Oxirane, 2,2′-[methylenebis(2,1-phenyleneoxymethylene)]bis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID00866406 | |
| Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
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Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylene bis(phenyleneoxymethylene)bisoxirane is a colorless liquid resin., Liquid | |
| Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
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| Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
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CAS No. |
39817-09-9, 54208-63-8 | |
| Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
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| Record name | 2,2′-[Methylenebis(2,1-phenyleneoxymethylene)]bis[oxirane] | |
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| Record name | Bisphenol F diglycidyl ether | |
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| Record name | Methylenebis(2-gylcidyloxyphenyl) | |
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| Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
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| Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
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| Record name | 2,2'-[methylenebis(phenyleneoxymethylene)]bisoxirane | |
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| Record name | 2,2'-[methylenebis(o-phenyleneoxymethylene)]bisoxirane | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the nucleophilic attack of bisphenol F’s hydroxyl groups on epichlorohydrin’s electrophilic carbons, facilitated by a base such as potassium hydroxide. The first step generates chlorohydrin intermediates, which undergo dehydrohalogenation to form the epoxide rings. The stoichiometric ratio of bisphenol F to epichlorohydrin is critical; a molar excess of epichlorohydrin (2.5:1) ensures complete conversion of phenolic hydroxyl groups, minimizing residual monomers.
Catalytic Systems and Yield Optimization
Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to enhance the reaction rate between the aqueous alkaline phase and organic reactants. Experimental data from patent CN113666806 demonstrate that 2.2 mmol TBAB per 10 mmol bisphenol F increases the yield to 80% under ambient conditions. Prolonged reaction times beyond 12 hours lead to epoxy ring-opening hydrolysis, reducing purity.
Table 1: Optimal Reaction Conditions for BFDGE Synthesis
| Parameter | Value | Source |
|---|---|---|
| Bisphenol F : Epichlorohydrin | 1 : 2.5 | |
| Temperature | 20°C | |
| Reaction Time | 12 hours | |
| Catalyst (TBAB) | 0.7 g per 10 mmol bisphenol F | |
| Yield | 80% |
Industrial-Scale Production and Process Intensification
Industrial protocols prioritize cost efficiency and scalability while maintaining epoxy equivalent weight (EEW) consistency. Large-scale reactors utilize continuous stirred-tank designs with in-line Fourier-transform infrared (FTIR) spectroscopy to monitor epoxide conversion in real time.
Purification and Byproduct Management
Post-reaction mixtures contain unreacted epichlorohydrin, sodium chloride, and oligomeric byproducts. Centrifugal partition chromatography (CPC) with ethyl acetate/water systems achieves >99% purity by separating BFDGE from higher-molecular-weight species. Industrial safety guidelines mandate strict control of airborne epichlorohydrin levels (<0.1 ppm) due to its carcinogenic potential.
Isomeric Control and Structural Variants
Bisphenol F exists as three isomers (ortho-para, para-para, and ortho-ortho), influencing the final product’s reactivity. The reaction mass typically contains 30–50% 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- isomer, with the remainder comprising 4,1-phenylene derivatives. Crystallization from toluene at −20°C enriches the ortho-para isomer content to 95%, as confirmed by X-ray diffraction studies.
Alternative Synthetic Routes and Green Chemistry Approaches
Recent advancements aim to reduce environmental impact by replacing epichlorohydrin with less toxic precursors.
Enzymatic Glycidylation Using Lipases
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of bisphenol F with glycidol, achieving 68% conversion in supercritical CO₂ at 40°C. While avoiding halogenated reagents, this method currently suffers from enzyme denaturation and lower yields compared to conventional methods.
Microwave-Assisted Synthesis
Microwave irradiation at 100 W reduces reaction time to 45 minutes by enhancing molecular collision frequency. However, non-uniform heating in large batches limits industrial adoption, with pilot studies reporting 12% variability in EEW values.
Analytical Characterization and Quality Assurance
Rigorous characterization ensures compliance with ISO 3001 standards for epoxy resins.
Epoxy Equivalent Weight (EEW) Determination
Titration with hydrogen bromide in acetic acid remains the gold standard, with commercial BFDGE batches exhibiting EEWs of 160–180 g/eq. Nuclear magnetic resonance (NMR) spectroscopy complements titration data, with ¹H NMR peaks at δ 2.6–3.4 ppm confirming epoxide protons.
Thermal Stability Profiling
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 45–50°C for uncured BFDGE, increasing to 120–130°C post-crosslinking with diethylenetriamine. Thermogravimetric analysis (TGA) shows 5% weight loss at 280°C in nitrogen atmospheres, underscoring its high thermal resilience.
Environmental and Regulatory Considerations
Regulatory frameworks increasingly restrict BFDGE applications in food-contact materials due to potential migration risks. The European Chemicals Agency (ECHA) mandates aquatic chronic toxicity thresholds (PNEC) of 0.025 mg/L, necessitating closed-loop wastewater systems in production facilities.
Chemical Reactions Analysis
Key Reaction Types
The compound exhibits reactivity characteristic of diglycidyl ethers, primarily through its epoxy (oxirane) groups. Below is a classification of its chemical transformations:
Nucleophilic Ring-Opening Reactions
The epoxy rings undergo nucleophilic attack by nucleophiles such as amines, alcohols, thiols, and phenols, forming covalent bonds. This reaction is critical for cross-linking in polymerization .
Oxidation
Epoxy groups can be oxidized to diols using agents like hydrogen peroxide or peracids .
Reduction
Reduction with agents like lithium aluminum hydride (LiAlH₄) converts epoxy groups to alcohols .
Substitution
The oxirane rings participate in nucleophilic substitution reactions, yielding substituted products when reacted with amines, thiols, or alcohols .
Reaction Mechanisms and Conditions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Nucleophilic Ring-Opening | Amines (e.g., NH₃), alcohols, thiols | Basic or acidic catalysis, mild heat | Cross-linked polymers, substituted epoxides |
| Oxidation | Hydrogen peroxide, peracids | Mild conditions (e.g., pH 7–8) | Diols |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions, low temperature | Alcohols |
| Substitution | Nucleophiles (e.g., NH₂R, SHR) | Imidazole, triethylamine catalysts | Substituted epoxides |
Polymerization
The compound acts as a cross-linking agent in epoxy resins, forming three-dimensional networks for adhesives, coatings, and composites .
Biomolecule Modification
Its reactive epoxy groups enable covalent bonding with proteins or nucleic acids, facilitating studies on protein-protein/DNA interactions .
Toxicological Considerations
Safety data sheets highlight potential mutagenicity and skin/eye irritation , necessitating strict handling protocols during reactions .
Comparison with Similar Compounds
Structural Influences on Reactivity
The meta-phenylene backbone and methylene bridge between epoxy groups enhance thermal stability and solubility compared to para-substituted analogs . This structural rigidity reduces steric hindrance, promoting efficient nucleophilic attack.
Scientific Research Applications
Industrial Applications
1.1 Epoxy Resins
Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- is primarily used in the production of epoxy resins. These resins are known for their excellent mechanical properties and chemical resistance. They are widely utilized in:
- Coatings: Providing protective finishes for metals and plastics.
- Adhesives: Used in construction and automotive industries for strong bonding applications.
Table 1: Properties of Epoxy Resins Derived from Oxirane
| Property | Value |
|---|---|
| Tensile Strength | 60-80 MPa |
| Flexural Strength | 90-120 MPa |
| Glass Transition Temp | 50-70 °C |
| Hardness | Shore D 80-90 |
1.2 Composite Materials
The compound is also employed in the formulation of composite materials, particularly in the aerospace and automotive industries. Its incorporation enhances the mechanical properties of composites, making them lighter and stronger.
Pharmaceutical Applications
Oxirane derivatives have shown potential in pharmaceutical formulations due to their biocompatibility and ability to form cross-linked networks that can encapsulate drugs.
2.1 Drug Delivery Systems
Research indicates that oxirane-based polymers can be used to create drug delivery systems that allow for controlled release of therapeutic agents. This application is crucial for improving the efficacy of treatments while minimizing side effects.
Case Study: Controlled Release of Anticancer Drugs
A study demonstrated the use of oxirane-based polymers to encapsulate doxorubicin, an anticancer drug. The polymer matrix allowed for a sustained release over a period of weeks, significantly enhancing the therapeutic index compared to traditional delivery methods .
Environmental Impact and Safety Considerations
While Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- has beneficial applications, it is essential to consider its environmental impact and safety profile.
3.1 Toxicity Data
According to safety data sheets (SDS), the compound exhibits moderate toxicity to aquatic life with an EC50 value of 1.8 mg/L for algae . Proper handling and disposal measures are necessary to mitigate environmental risks.
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- primarily involves the reactivity of its epoxy groups. These groups can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. This property is exploited in the production of polymers and resins, where the compound acts as a cross-linking agent to enhance the mechanical strength and chemical resistance of the final product .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below highlights key structural and physical differences between the target compound and related diglycidyl ethers:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituent Position | Bridging Group | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|---|
| Ortho-BFDGE (Target Compound) | 93983-16-5 | C₁₉H₂₀O₄ | 312.36 | Ortho | Methylene | N/A | N/A |
| Para-BFDGE (Bisphenol F Diglycidyl Ether) | 2095-03-6 | C₁₉H₂₀O₄ | 312.36 | Para | Methylene | 453.4 | 1.213 |
| BADGE (Bisphenol A Diglycidyl Ether) | 1675-54-3 | C₂₁H₂₄O₄ | 340.41 | Para | Isopropylidene | N/A | 1.16 |
| Meta-Diglycidyl Ether | 101-90-6 | C₁₂H₁₄O₄ | 222.24 | Meta | 1,3-Phenylene | N/A | N/A |
Key Observations:
- Substituent Position : The ortho configuration in the target compound increases steric hindrance, reducing crosslinking efficiency compared to para-BFDGE or BADGE .
- Bridging Group : The methylene bridge in BFDGE derivatives offers flexibility, while the isopropylidene group in BADGE enhances rigidity and thermal stability .
- Density and Boiling Point : Para-BFDGE has a higher density (1.213 g/cm³) and boiling point (453.4°C) due to efficient molecular packing .
Toxicological and Regulatory Profiles
- Ortho-BFDGE: Limited toxicity data, but structurally similar epoxides (e.g., para-BFDGE) are classified as skin irritants (H315) and sensitizers (H317) .
- BADGE : LD₅₀ (oral, rat) = 2001 mg/kg; regulated under REACH for reproductive toxicity concerns .
- Regulatory Status : Para-BFDGE (CAS 2095-03-6) and BADGE face restrictions in food-contact materials due to migration risks .
Research Findings
Thermal and Mechanical Performance
Biological Activity
Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- (CAS No. 54208-63-8), is a chemical compound commonly used in epoxy resin formulations. It exhibits significant biological activity, particularly in terms of toxicity and potential endocrine disruption. This article reviews its biological effects, presenting data from various studies and safety assessments.
- Molecular Formula : CHO
- Molecular Weight : 312.36 g/mol
- Synonyms : Methylenebis(o-phenol), 3-propylene oxide ether; Bis[2-(glycidyloxy)phenyl]methane.
Acute Toxicity
Acute toxicity studies have demonstrated that Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- has a relatively high tolerance level in laboratory animals:
Chronic Toxicity
Chronic exposure assessments indicate:
- NOAEL (No Observed Adverse Effect Level) :
Aquatic Toxicity
The compound has demonstrated notable toxicity to aquatic organisms:
- Fish (Oncorhynchus mykiss) :
- Algae (Raphidocelis subcapitata) :
- Daphnia magna :
Endocrine Disruption Potential
Research indicates that compounds related to Oxirane may exhibit endocrine-disrupting properties. Studies have highlighted potential biochemical changes associated with exposure to bisphenol derivatives, suggesting implications for reproductive health and development .
Study on Epoxy Resins
A study focused on the effects of epoxy resins containing Oxirane derivatives noted significant cytotoxicity in human cell lines. The study concluded that prolonged exposure could lead to cellular apoptosis and inflammation markers .
Toxicological Assessment in Food Contact Materials
Research conducted on food contact materials revealed migration of Oxirane derivatives into food products, raising concerns about chronic exposure through dietary intake. The assessment established a TDI (Tolerable Daily Intake) of 0.15 mg/kg bw/day based on observed adverse effects in animal studies .
Summary of Findings
| Parameter | Value |
|---|---|
| Oral LD50 (Rat) | > 5000 mg/kg |
| Dermal LD50 (Rabbit) | > 2000 mg/kg |
| NOAEL (Oral) | 250 mg/kg |
| Fish LC50 (96 hours) | > 1000 mg/L |
| Algae ErC50 (72 hours) | > 1.8 mg/L |
| Daphnia magna EL50 (48 hours) | > 1000 mg/L |
Q & A
Q. What are the standard synthetic routes for preparing Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- in laboratory settings?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting bisphenol derivatives (e.g., methylenebis(2,1-phenyleneoxymethylene)) with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through epoxide ring formation, followed by dehydrochlorination and cyclization under controlled temperature (60–80°C) and pH conditions. Yield optimization requires careful stoichiometric balancing and inert atmosphere maintenance to prevent side reactions .
Q. What spectroscopic techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the epoxide ring structure and aromatic substituents. Fourier Transform Infrared (FTIR) spectroscopy can validate ether (C-O-C) and epoxide (C-O) functional groups. Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), should be cross-referenced with databases like NIST to confirm molecular ion peaks and fragmentation patterns (e.g., m/z 236.26 for the parent ion) .
Q. What safety precautions are essential when handling this compound in laboratory environments?
- Methodological Answer : Due to its skin-irritating and sensitizing properties, researchers must use nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of vapors. Waste must be neutralized with dilute acetic acid before disposal. Safety Data Sheets (SDS) emphasize avoiding contact with amines, thiols, or other nucleophiles that could trigger uncontrolled polymerization .
Advanced Research Questions
Q. What methodologies are effective for analyzing complex reaction mixtures involving this compound and its isomers?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) can separate isomers. For quantification, combine with Evaporative Light Scattering Detection (ELSD) to account for non-chromophoric byproducts. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is useful for identifying spatial proximity of substituents in stereoisomers. For polymeric byproducts, Gel Permeation Chromatography (GPC) determines molecular weight distributions .
Q. How should researchers address regulatory reporting requirements when developing new applications for this compound?
- Methodological Answer : Under the U.S. Toxic Substances Control Act (TSCA), any significant new use (e.g., biomedical coatings or nanomaterial composites) requires a Premanufacture Notice (PMN) submission to the EPA. Researchers must document toxicity data (e.g., EC50 for aquatic organisms), polymerization conditions, and waste management protocols. Compliance with §721.11480 and §721.5580 mandates reporting if the compound is used outside its cured/polymerized form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
